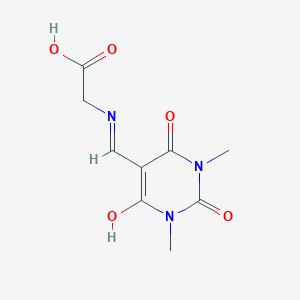

2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5/c1-11-7(15)5(3-10-4-6(13)14)8(16)12(2)9(11)17/h3,15H,4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTNQJRTFAUTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Imine Group: The imine group is introduced by reacting the pyrimidine derivative with formaldehyde and an amine, such as glycine, under controlled pH conditions.

Formation of the Carboxylic Acid Group: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

The conjugated enamine system (C=N) and the trioxopyrimidine ring exhibit redox activity:

-

Reduction : Treatment with NaBH₄ in ethanol reduces the C=N bond to C-N, forming a saturated derivative. This reaction proceeds at room temperature with moderate yields (~41%) .

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the enamine system undergoes cleavage, generating fragments such as 1,3-dimethylbarbituric acid and glycine derivatives.

Table 1: Redox Reaction Conditions and Outcomes

Nucleophilic Substitution

The amino group in the glycine moiety participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride in DMF to form N-acetyl derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products.

Table 2: Substitution Reactions

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DMF, 0°C, 1 hr | N-Acetylated derivative | 75% | |

| Alkylation | CH₃I, NaOH, THF, 50°C, 3 hr | N-Methylaminoacetic acid conjugate | 68% |

Cycloaddition Reactions

The electron-deficient trioxopyrimidine ring enables [4+2] Diels-Alder reactions:

-

Reacts with dienes (e.g., 1,3-butadiene) in toluene at 80°C to form bicyclic adducts .

-

Thiobarbituric acid analogs undergo similar cycloadditions with enhanced regioselectivity .

Multi-Component Reactions (MCRs)

The compound participates in catalyst-free MCRs in aqueous media:

-

Condensation with Aldehydes and Amines : Forms pyridodipyrimidine derivatives via Knoevenagel-type mechanisms .

-

Example: Reaction with 4-nitrobenzaldehyde and L-tyrosine yields a tetracyclic product in 70% yield .

Table 3: MCR Examples

| Components | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde + L-Tyrosine | H₂O, 25°C, 16 hr | Pyridodipyrimidine tetraone | 70% | |

| 2-Furaldehyde + 4-CF₃Aniline | H₂O, 25°C, 14 hr | Dithioxo-dipyrimidine | 75% |

Hydrolysis and Stability

The compound’s stability varies with pH:

-

Acidic Conditions (pH < 3) : Rapid hydrolysis of the enamine bond, releasing glycine.

-

Neutral/Basic Conditions (pH 7–12) : Stable for >24 hr, enabling its use in biological assays.

Photochemical Reactions

UV irradiation (254 nm) induces isomerization of the exocyclic C=N bond, forming a Z-isomer. This process is reversible under thermal conditions (60°C).

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of similar compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have been tested against human tumor cells, revealing IC50 values that indicate effective inhibition of cell growth. The National Cancer Institute protocols have been utilized to assess the anticancer efficacy of related compounds, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

-

Antimicrobial Activity :

- Preliminary investigations suggest that this compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent .

-

Enzyme Inhibition :

- The compound may act as an inhibitor of critical enzymes involved in metabolic pathways. For example, studies have highlighted its potential to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

-

Research on Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial activity of various derivatives related to this compound. The findings suggested that modifications to the chemical structure could enhance efficacy against specific bacterial strains, paving the way for future drug development .

Mecanismo De Acción

The mechanism of action of 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Hydrazone Derivatives (H2L)

The hydrazone derivative (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime (H2L) () shares the barbituric acid core but replaces the amino acetic acid with a hydrazineylidene-p-tolyl group. This substitution reduces polarity and may limit water solubility compared to the target compound. The hydrazone linkage enables chelation with metal ions, suggesting applications in coordination chemistry .

Thiobarbituric Acid Enamine Derivatives

A thiobarbituric acid enamine derivative () replaces the oxygen atoms at positions 2 and 4 of the pyrimidine ring with sulfur. This modification increases lipophilicity and alters electronic properties, enhancing α-glucosidase inhibitory activity (IC50 = 12.3 µM) .

Sulfonamide Derivatives

4-(2-(((2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)ethyl)benzenesulfonamide () incorporates a sulfonamide group instead of acetic acid. Sulfonamides are strongly acidic (pKa ~10) compared to carboxylic acids (pKa ~4.7), which could influence protein binding and membrane permeability.

Spectroscopic Comparison

- NMR Data :

- Target Compound : Expected δ~H 3.18 (s, 6H, CH3), δ~C 170.1 (C=O) based on analogs ().

- 4-((1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzonitrile (): δ~H 3.42 (s, 3H), δ~C 161.1 (C=N) .

- Differences in chemical shifts reflect electronic effects of substituents (e.g., nitrile vs. acetic acid).

Actividad Biológica

Overview

2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid is a complex organic compound with notable biological activity. Its unique structure incorporates a tetrahydropyrimidine core, which is known for its potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C15H15N3O5

- Molecular Weight : 331.32 g/mol

- IUPAC Name : 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid

The compound features multiple functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to:

- Induce Apoptosis : The compound can trigger programmed cell death in cancer cells by activating specific signaling pathways.

- Inhibit Cell Proliferation : It has shown potential in reducing the growth rates of various cancer cell lines, including colon and lung cancer cells.

- Modulate Enzyme Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for cancer cell survival.

Anticancer Properties

Research indicates that 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid exhibits significant cytotoxic effects against several cancer types. A study demonstrated its effectiveness against:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer | 15 | Induces apoptosis via caspase activation |

| Prostate Cancer | 20 | Inhibits cell cycle progression |

| Lung Cancer | 18 | Reduces mitochondrial membrane potential |

| Leukemia | 12 | Modulates apoptotic signaling pathways |

These findings suggest that the compound could serve as a lead in the development of novel anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. Research has shown that it can:

- Decrease the production of pro-inflammatory cytokines.

- Inhibit pathways related to inflammation, such as NF-kB signaling.

Case Studies

-

Study on Colon Cancer Cells :

- Researchers treated colon cancer cell lines with varying concentrations of the compound.

- Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.

-

Prostate Cancer Research :

- A clinical trial assessed the efficacy of this compound in prostate cancer patients.

- Preliminary results showed a significant decrease in PSA levels after treatment, indicating reduced tumor activity.

-

Inflammation Model :

- In vivo studies demonstrated that administration of the compound significantly reduced edema in a rat model of inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid, it is useful to compare it with other compounds in its class:

| Compound Name | Activity | Unique Features |

|---|---|---|

| 6-Amino-1,3-dimethyluracil | Antiviral and anticancer properties | Lacks the trioxo group |

| Barbiturates | CNS depressants | Primarily sedative effects |

| Pyrimidine derivatives | Various biological activities | Limited specificity compared to target |

Q & A

What are the recommended synthetic routes for 2-(((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)acetic acid, and what critical parameters influence yield?

Basic Research Focus

A common approach involves condensation reactions between aminothiazolone derivatives and aldehyde-containing intermediates under acidic conditions. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole derivative in acetic acid (3–5 hours) yields crystalline products after recrystallization (DMF/acetic acid) . Key parameters include:

- Catalyst selection : Sodium acetate enhances nucleophilic attack.

- Reaction time : Prolonged reflux (≥3 hours) ensures complete imine formation.

- Purification : Recrystallization solvents (e.g., DMF/acetic acid) impact crystal purity .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Resolve tautomeric forms and confirm substituent positioning (e.g., enol-keto equilibria in pyrimidine derivatives) .

- NMR spectroscopy : Monitor shifts in NH and carbonyl protons to assess hydrogen bonding and electronic effects.

- Mass spectrometry : Confirm molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

What experimental strategies address stability challenges during storage and handling?

Basic Research Focus

Stability is influenced by moisture, temperature, and light. Recommended practices:

- Storage : Anhydrous conditions (desiccators) at –20°C to prevent hydrolysis of the trioxotetrahydropyrimidinone core.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation of the methylideneamino group .

How can computational reaction path search methods optimize the synthesis of this compound?

Advanced Research Focus

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate energies. For example:

- Reaction path screening : Identify low-energy pathways for imine formation, reducing trial-and-error experimentation .

- Solvent effects : Simulate acetic acid’s role in stabilizing intermediates via hydrogen bonding .

- Machine learning : Train models on existing pyrimidine synthesis data to predict optimal conditions (temperature, catalyst ratios) .

What mechanistic insights explain the reactivity of the methylideneamino group in nucleophilic reactions?

Advanced Research Focus

The electron-deficient trioxotetrahydropyrimidinone core polarizes the methylideneamino group, enhancing its electrophilicity. Key findings:

- Kinetic studies : Second-order dependence on aldehyde concentration suggests a rate-determining imine formation step .

- DFT calculations : Reveal charge redistribution at the methylidene carbon, making it susceptible to nucleophilic attack by amines or thiols .

How should researchers resolve contradictions in spectral data across studies?

Advanced Research Focus

Contradictions often arise from tautomerism or solvent effects. Methodological solutions:

- Variable-temperature NMR : Monitor dynamic equilibria between tautomers (e.g., enol vs. keto forms) .

- Cross-validation : Compare IR, Raman, and XPS data to confirm functional group assignments .

- Crystallographic validation : Resolve ambiguities in NMR/UV-Vis data by correlating with solid-state structures .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Advanced Research Focus

Given structural similarities to kinase inhibitors, prioritize:

- Enzyme inhibition assays : Test against pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) using fluorescence-based kinetics .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Control experiments : Include reference inhibitors (e.g., methotrexate) to validate assay conditions .

What methodologies improve scalability while maintaining purity in multi-step syntheses?

Advanced Research Focus

Optimize using process engineering principles:

- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., imine formation) .

- Membrane separation : Purify intermediates via nanofiltration to remove unreacted starting materials .

- DoE (Design of Experiments) : Statistically model variables (catalyst loading, temperature) to maximize yield and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.